An In-Depth Technical Guide to 3-(2-Methylphenyl)propanal: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(2-Methylphenyl)propanal: Structure, Properties, Synthesis, and Applications
Executive Summary: 3-(2-Methylphenyl)propanal, also known as 3-(o-tolyl)propionaldehyde, is an aromatic aldehyde with a unique structural arrangement that dictates its chemical behavior and potential applications. As an ortho-substituted phenylpropanal, it possesses distinct steric and electronic characteristics compared to its meta and para isomers. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, predicted spectroscopic profile, and plausible synthetic routes. Furthermore, it explores its utility as a versatile chemical intermediate in the fragrance industry and as a potential scaffold in medicinal chemistry, while also outlining essential safety and handling protocols.
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of 3-(2-Methylphenyl)propanal is critical for regulatory compliance, procurement, and accurate scientific communication. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-methylphenyl)propanal | [1] |
| Synonyms | 3-(2-Methylphenyl)propionaldehyde, 3-o-tolyl-propionaldehyde, Benzenepropanal, 2-methyl- | [2] |
| CAS Number | 19564-40-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| InChI | 1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | [3] |
| InChIKey | CIHMXRXLWPQFTH-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure consists of a propanal group attached to the benzene ring at position 1, with a methyl group at the adjacent position 2 (ortho). This substitution pattern creates steric hindrance around the linkage point, which can influence the molecule's reactivity and conformational preferences.
Physicochemical Properties
The physical and chemical properties of 3-(2-Methylphenyl)propanal are essential for its handling, formulation, and application design.
Physical Properties
This compound exists as a colorless oil under standard conditions.[3] Its estimated properties suggest a relatively low volatility and poor water solubility, which are typical for aromatic aldehydes of this molecular weight.
| Property | Value | Source |
| Physical Form | Colorless Oil | [3] |
| Density | 0.998 g/cm³ | [2] |
| Boiling Point | 228.81 °C (estimate) | [2] |
| Flash Point | 101.6 °C | [2] |
| Vapor Pressure | 0.077 mmHg at 25°C | [2] |
| Refractive Index | 1.5220 (estimate) | [2] |
| XLogP3 | 2.1265 | [2] |
Chemical Properties and Reactivity
The reactivity of 3-(2-Methylphenyl)propanal is dominated by the aldehyde functional group.
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Oxidation: The aldehyde is susceptible to oxidation to form 3-(2-methylphenyl)propanoic acid. This can occur upon exposure to air, especially over prolonged periods, or with common oxidizing agents.
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Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(2-methylphenyl)propan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: The electrophilic carbonyl carbon is a site for nucleophilic attack, enabling reactions such as acetal formation, cyanohydrin formation, and the Wittig reaction.
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Stability and Storage: Like many aldehydes, it may be sensitive to air and light. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Predicted Spectroscopic Profile
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 148 , corresponding to the molecular weight [C₁₀H₁₂O]⁺. Key fragmentation patterns would likely include:
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A fragment at m/z = 105 , resulting from a benzylic cleavage and loss of a C₃H₅O radical.
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A prominent peak at m/z = 91 , corresponding to the stable tropylium ion, formed after rearrangement.
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A peak resulting from McLafferty rearrangement, if sterically feasible.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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C=O Stretch: A strong, sharp absorption band is expected around 1725-1740 cm⁻¹ , characteristic of an aliphatic aldehyde carbonyl group.
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Aldehydic C-H Stretch: Two distinct, medium-intensity bands are predicted near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is highly indicative of an aldehyde.
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Aromatic C=C Stretch: Medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.
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Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
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Aldehyde Proton (-CHO): A triplet around δ 9.8 ppm (J ≈ 1.5 Hz), deshielded by the electronegative oxygen. The triplet splitting is due to coupling with the adjacent CH₂ group.
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Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.3 ppm , integrating to 4 protons. The ortho-substitution pattern breaks the symmetry, leading to distinct signals.
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Benzylic Protons (Ar-CH₂-): A triplet around δ 2.9 ppm (J ≈ 7.5 Hz), integrating to 2 protons.
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Methylene Protons (-CH₂-CHO): A triplet of doublets (dt) around δ 2.7 ppm , integrating to 2 protons, coupled to both the benzylic CH₂ and the aldehyde proton.
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Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3 ppm , integrating to 3 protons.
¹³C NMR: The carbon spectrum will confirm the carbon skeleton.
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Carbonyl Carbon (-CHO): A signal far downfield, around δ 200-202 ppm .
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Aromatic Carbons: Multiple signals between δ 125-142 ppm . The carbon bearing the methyl group and the one bearing the propyl chain will be distinct from the others.
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Aliphatic Carbons: Signals for the benzylic CH₂, the adjacent CH₂, and the methyl carbon are expected around δ 45 ppm , δ 28 ppm , and δ 19 ppm , respectively.
Synthesis and Manufacturing
While various routes can be envisioned, the most straightforward and reliable laboratory-scale synthesis involves the oxidation of the corresponding alcohol. For industrial production, hydroformylation presents a more direct pathway.
Recommended Laboratory-Scale Synthesis: Oxidation of 3-(2-Methylphenyl)propan-1-ol
This method offers high yields and excellent control, preventing over-oxidation to the carboxylic acid by using a mild oxidizing agent. Pyridinium chlorochromate (PCC) is an ideal choice for this transformation.
Experimental Protocol:
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Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of 3-(2-methylphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
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Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
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Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
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Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude aldehyde.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-(2-methylphenyl)propanal.
Causality: The choice of PCC is deliberate; it is a mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants like potassium permanganate or chromic acid. DCM is used as an inert solvent that effectively solubilizes the starting material.
Industrial Manufacturing Considerations
On an industrial scale, hydroformylation (also known as the oxo process) of 2-vinyltoluene (2-methylstyrene) would be a more atom-economical route.[4][5] This process involves reacting the alkene with synthesis gas (a mixture of CO and H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[4] A key challenge in the hydroformylation of styrenes is controlling regioselectivity to favor the linear aldehyde (the desired product) over the branched isomer.[2] Catalyst and ligand design, along with control of pressure and temperature, are critical to achieving high selectivity for the linear 3-(2-methylphenyl)propanal.[2]
Applications in Research and Development
The unique structure of 3-(2-Methylphenyl)propanal makes it a valuable molecule for several fields.
Role in Fragrance and Flavor Chemistry
Aromatic aldehydes are foundational in the fragrance industry. While specific data on this isomer is limited, related compounds like 3-(4-isopropylphenyl)-2-methylpropanal (Cyclamen Aldehyde) are known for their strong floral scents. It is highly probable that 3-(2-methylphenyl)propanal possesses a distinct olfactory profile, likely with floral, green, or aldehydic notes, making it a target for discovery and formulation of novel fragrances.
Utility as a Synthetic Intermediate
The aldehyde functionality is a gateway to numerous other chemical classes, making this compound a versatile building block in organic synthesis.
Relevance in Drug Discovery
Aromatic scaffolds are ubiquitous in pharmaceuticals. Prodrug strategies often leverage aldehyde or alcohol functionalities to improve the physicochemical or pharmacokinetic properties of a drug candidate. This molecule can serve as a starting point for the synthesis of more complex structures, where the tolyl group provides a lipophilic anchor and the three-carbon chain acts as a flexible linker for attaching other pharmacophores. While no direct biological activity has been reported, similar structures have been investigated for a range of properties, suggesting this scaffold is of interest for library synthesis in lead discovery programs.
Safety, Handling, and Toxicology
As a research chemical, 3-(2-Methylphenyl)propanal should be handled with appropriate care, following standard laboratory safety protocols. The safety profile is inferred from data on similar aldehydes.
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Hazard Identification: Assumed to be a skin, eye, and respiratory irritant. May cause sensitization upon repeated skin contact. Harmful if swallowed or inhaled in large quantities. The material is combustible but has a high flash point.
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Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and consider storing under an inert atmosphere.
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Toxicology: No specific toxicological data is available for this compound. Its properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
References
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Wikipedia. (n.d.). Hydroformylation. Available at: [Link]
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Li, Z., et al. (n.d.). Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. National Center for Biotechnology Information (PMC). Available at: [Link]
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LookChem. (n.d.). 3-P-TOLYL-PROPAN-1-OL. Available at: [Link]
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Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Available at: [Link]
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Arena, C. G. (2023, October 1). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716. Available at: [Link]
- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
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ResearchGate. (n.d.). Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Available at: [Link]


